Product packaging for 4-({3-Nitrobenzylidene}amino)-1-naphthol(Cat. No.:)

4-({3-Nitrobenzylidene}amino)-1-naphthol

Cat. No.: B282995
M. Wt: 292.29 g/mol
InChI Key: PBHVLHRKLYPWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-Nitrobenzylidene}amino)-1-naphthol is a Schiff base compound of significant interest in advanced materials and medicinal chemistry research. This chemical features a naphthol group linked via an azomethine (-C=N-) bond to a 3-nitrobenzylidene moiety, a structure known for its diverse applications and biological potential. Its core research value lies in its function as a versatile organic scaffold. Schiff bases are widely recognized for their role as ligands in forming stable coordination complexes with various transition metals, which can be explored for catalytic or material science applications . Furthermore, the structural motif of nitro-aromatic Schiff bases is frequently associated with notable biological activities. Related compounds have demonstrated moderate to strong antimicrobial properties in research settings, showing higher inhibition potential against some resistant strains compared to standard drugs, making them valuable for investigating new antimicrobial agents . The mechanism of action for its biological activity is often attributed to its ability to chelate metal ions, which can disrupt crucial microbial processes or generate reactive oxygen species. Computational studies, including Density Functional Theory (DFT) calculations, can be employed to understand its electronic properties, molecular electrostatic potential, and chemical reactivity descriptors, providing insights for rational drug design . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O3 B282995 4-({3-Nitrobenzylidene}amino)-1-naphthol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]naphthalen-1-ol

InChI

InChI=1S/C17H12N2O3/c20-17-9-8-16(14-6-1-2-7-15(14)17)18-11-12-4-3-5-13(10-12)19(21)22/h1-11,20H

InChI Key

PBHVLHRKLYPWBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Nitrobenzylidene Amino 1 Naphthol

Conventional Condensation Reaction Pathways from Precursors

The most common and direct method for the synthesis of 4-({3-Nitrobenzylidene}amino)-1-naphthol is the condensation reaction between an aldehyde and a primary amine. This reaction, which forms the characteristic imine bond of the Schiff base, is typically carried out by refluxing the precursors in a suitable solvent, often with acid or base catalysis.

Reaction of 3-Nitrobenzaldehyde (B41214) with 4-Amino-1-naphthol (B40241) or its Derivatives

The fundamental approach to synthesizing this compound involves the direct condensation of 3-Nitrobenzaldehyde with 4-Amino-1-naphthol. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group of 4-Amino-1-naphthol attacks the electrophilic carbonyl carbon of 3-Nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage.

A general procedure for this synthesis involves dissolving equimolar amounts of 3-Nitrobenzaldehyde and 4-Amino-1-naphthol in a suitable solvent, such as ethanol or methanol. jetir.org The reaction mixture is then typically heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. jetir.orgnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing with a cold solvent to remove any unreacted starting materials. Recrystallization from an appropriate solvent, such as ethanol, is commonly employed to obtain the pure Schiff base. ijtsrd.com

Optimization of Reaction Conditions: Solvents, Temperature, Catalysis

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the final product.

Solvents: The choice of solvent plays a critical role in the reaction. Polar protic solvents like ethanol and methanol are frequently used as they can effectively dissolve the reactants and facilitate the proton transfer steps involved in the condensation mechanism. jetir.orgijtsrd.com The influence of different solvents on the reaction yield and time is a key area of optimization. For instance, in the synthesis of similar Schiff bases, a comparative study of solvents such as ethanol, methanol, and DMF could be performed to identify the most effective medium.

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to provide the necessary activation energy for the condensation reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products. For many Schiff base syntheses, refluxing for 2 to 6 hours is sufficient. jetir.org

Catalysis: The condensation reaction can be catalyzed by either acids or bases. A few drops of a catalyst like glacial acetic acid are often added to the reaction mixture to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. jetir.orgnih.gov Alternatively, base catalysts can also be employed. The choice and concentration of the catalyst need to be carefully optimized to maximize the reaction rate and yield.

The following table summarizes the typical reaction conditions for the synthesis of Schiff bases analogous to this compound:

ParameterConditionRationale
Reactants 3-Nitrobenzaldehyde, 4-Amino-1-naphtholPrecursors for the target Schiff base.
Solvent Ethanol, MethanolGood solubility for reactants and facilitates reaction.
Temperature RefluxProvides sufficient energy for the reaction to proceed.
Catalyst Glacial Acetic Acid (catalytic amount)Increases the electrophilicity of the carbonyl carbon.
Reaction Time 2 - 6 hoursTypically sufficient for completion of the reaction.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of Schiff bases, aiming to reduce the use of hazardous solvents, minimize energy consumption, and improve atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ripublication.com In a typical microwave-assisted synthesis of a Schiff base, the reactants are mixed, sometimes in the absence of a solvent or in a minimal amount of a high-boiling point solvent, and irradiated in a microwave reactor. scispace.com The rapid and uniform heating provided by microwaves can significantly accelerate the condensation reaction. For the synthesis of this compound, a mixture of 3-Nitrobenzaldehyde and 4-Amino-1-naphthol, with a catalytic amount of acetic acid, could be subjected to microwave irradiation for a few minutes to achieve a high yield of the desired product. scispace.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green chemistry technique that can enhance the rate of chemical reactions. questjournals.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can promote the reaction. The synthesis of Schiff bases under ultrasonic irradiation often results in shorter reaction times and improved yields. researchgate.netresearchgate.net For the target compound, a mixture of the reactants in a suitable solvent could be irradiated in an ultrasonic bath at room temperature or with gentle heating to facilitate the condensation.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry as it eliminates the environmental and economic issues associated with solvent use and disposal. The synthesis of Schiff bases can often be carried out by simply grinding the solid reactants together, sometimes with a catalytic amount of an acid, or by heating the mixture of solids.

Derivatization and Functionalization of the this compound Scaffold

The molecular scaffold of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a library of related compounds with potentially modified properties.

Synthesis of Related Schiff Bases with Naphthol and Nitrobenzylidene Moieties

A variety of related Schiff bases can be synthesized by modifying the precursor molecules. For instance, using substituted 3-nitrobenzaldehydes or substituted 4-amino-1-naphthols would lead to a range of derivatives. The introduction of different functional groups on either the benzylidene or the naphthol ring can significantly impact the electronic and steric properties of the resulting Schiff base.

For example, the reaction of 4-amino-1-naphthol with various substituted benzaldehydes (e.g., with methoxy, chloro, or other nitro groups at different positions) would yield a series of Schiff bases with the 4-amino-1-naphthol core. Similarly, reacting 3-nitrobenzaldehyde with other aminonaphthol isomers or substituted aminonaphthols would generate a different set of derivatives.

Influence of Substituent Effects on Synthetic Yield and Purity

The nature and position of substituents on the aromatic rings of both the aldehyde and the amine can have a profound effect on the synthetic yield and purity of the resulting Schiff base.

Electronic Effects: Electron-withdrawing groups (such as the nitro group already present in 3-nitrobenzaldehyde) on the benzaldehyde ring generally increase the electrophilicity of the carbonyl carbon, which can lead to a faster reaction rate. Conversely, electron-donating groups on the benzaldehyde ring may decrease the reaction rate. On the amine component, electron-donating groups increase the nucleophilicity of the amino group, which can enhance the reaction rate, while electron-withdrawing groups can have the opposite effect. unilag.edu.ng

Steric Effects: Steric hindrance can also play a significant role. Bulky substituents near the reacting centers (the carbonyl group of the aldehyde and the amino group of the naphthol) can hinder the approach of the reactants, leading to lower reaction rates and yields. For instance, ortho-substituted benzaldehydes may react more slowly than their meta- or para-isomers due to steric hindrance. mdpi.com

The following table provides a hypothetical overview of the expected influence of different substituents on the synthesis of Schiff bases related to this compound:

Substituent on BenzaldehydePositionExpected Effect on Yield/RateRationale
-NO₂ (additional)ortho, paraIncreaseStrong electron-withdrawing group increases electrophilicity of carbonyl carbon.
-OCH₃paraDecreaseElectron-donating group decreases electrophilicity of carbonyl carbon.
-ClparaIncreaseElectron-withdrawing group increases electrophilicity of carbonyl carbon.
Substituent on Aminonaphthol Position Expected Effect on Yield/Rate Rationale
-CH₃ortho to -NH₂DecreaseSteric hindrance and weak electron-donating effect.
-OHpara to -NH₂IncreaseElectron-donating group increases nucleophilicity of the amino group.

Spectroscopic and Structural Characterization of 4 3 Nitrobenzylidene Amino 1 Naphthol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For 4-({3-Nitrobenzylidene}amino)-1-naphthol, the characteristic vibrational modes can be predicted based on the analysis of its constituent parts and data from analogous compounds.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group of the naphthol moiety. In the solid state, this band's broadening is indicative of intermolecular hydrogen bonding. For pure alpha-naphthol, a broad band is observed at 3259 cm⁻¹. researchgate.net

C=N Stretching: The imine group (Schiff base linkage) is expected to show a characteristic stretching vibration in the range of 1600-1650 cm⁻¹. For the analogous compound 4-((3-nitrobenzylidene)amino)phenol, this peak is observed in its FT-IR spectrum. nih.gov

N-O Stretching (Nitro Group): The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp to medium intensity bands are expected between 1400-1600 cm⁻¹ due to the stretching vibrations within the naphthyl and phenyl rings. Pure alpha-naphthol shows an aromatic C=C stretching vibration at 1585 cm⁻¹. researchgate.net

C-O Stretching: The phenolic C-O stretching vibration is anticipated to appear in the 1200-1300 cm⁻¹ range. For alpha-naphthol, this frequency is noted at 1268 cm⁻¹. researchgate.net

A summary of the expected and observed vibrational frequencies for the compound and its analogs is presented in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)Observed in Analogs (cm⁻¹)
O-H (stretch, broad)3200-3400~3259 (for 1-naphthol) researchgate.net
C-H (aromatic stretch)3000-3100-
C=N (imine stretch)1600-1650Observed for 4-((3-nitrobenzylidene)amino)phenol nih.gov
C=C (aromatic stretch)1400-16001585 (for 1-naphthol) researchgate.net
NO₂ (asymmetric stretch)1500-1560Observed for 4-((3-nitrobenzylidene)amino)phenol nih.gov
NO₂ (symmetric stretch)1335-1385Observed for 4-((3-nitrobenzylidene)amino)phenol nih.gov
C-O (stretch)1200-13001268 (for 1-naphthol) researchgate.net

No specific Raman spectroscopic data for this compound is currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Assignments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the naphthyl and phenyl rings, as well as the imine and hydroxyl protons.

Aromatic Protons: A complex series of multiplets is expected in the range of 7.0-8.5 ppm, corresponding to the protons of the disubstituted naphthyl ring and the trisubstituted phenyl ring.

Imine Proton (-CH=N-): A singlet is anticipated around 8.5-9.0 ppm.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected.

For the analog, 4-((3-nitrobenzylidene)amino)phenol, the following ¹H NMR signals have been reported:

Proton TypeChemical Shift (ppm) in Analog nih.gov
Aromatic-HMultiplets
Imine-HSinglet
Phenolic-OHSinglet

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Aromatic Carbons: A number of signals are expected in the typical aromatic region of 110-160 ppm.

Imine Carbon (-CH=N-): The carbon of the imine group is expected to resonate in the range of 150-165 ppm.

Carbon Bearing the -OH Group: This carbon on the naphthyl ring is expected to be in the more downfield region of the aromatic signals.

The ¹³C NMR data for 4-((3-nitrobenzylidene)amino)phenol further informs the expected shifts for the target compound. nih.gov

Carbon TypeChemical Shift (ppm) in Analog nih.gov
Aromatic-CMultiple signals
Imine-CSignal present
C-OHSignal present

Detailed, experimentally verified ¹H and ¹³C NMR assignments for this compound have not been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions within its conjugated system. The chromophores in the molecule include the nitrophenyl group, the naphthol group, and the imine bridge.

π-π Transitions:* These high-intensity absorptions are expected due to the extensive conjugation across the molecule, involving the phenyl ring, the imine bond, and the naphthyl ring. These are likely to appear in the UV region, potentially extending into the visible range, giving the compound its color. For a similar compound, (E)-4-((4-nitrobenzylidene)amino)phenol, the presence of the nitro group causes a red-shift of the imine band to 373 nm. electrochemsci.org

n-π Transitions:* Lower intensity absorptions may arise from the transition of non-bonding electrons on the oxygen of the hydroxyl group and the nitrogen of the imine and nitro groups to a π* anti-bonding orbital. For (E)-4-((4-nitrobenzylidene)amino)phenol, a band at 258 nm is attributed to the n-π* transition of the nitro substituent. electrochemsci.org

The electronic absorption spectra of naphthalene (B1677914) and 1-naphthol (B170400) show characteristic bands that would be modified by the substitution pattern in the target molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular ion peak (M⁺) for this compound would confirm its molecular formula (C₁₇H₁₂N₂O₃) and molecular weight (292.29 g/mol ).

The fragmentation of Schiff bases, aromatic nitro compounds, and naphthols typically follows predictable pathways. Expected fragmentation patterns for this compound include:

Cleavage of the Imine Bond: Fragmentation at the C-N and C=N bonds.

Loss of the Nitro Group: Loss of NO₂ (46 Da) or NO (30 Da) is a common fragmentation pathway for nitroaromatic compounds.

Fragmentation of the Naphthyl Ring: Characteristic losses from the naphthol moiety. For 1-amino-2-naphthol, major fragments are observed at m/z 130 and 103, corresponding to the loss of HCN and CO. researchgate.net

A proposed fragmentation scheme would involve initial cleavages around the imine linkage, followed by fragmentation of the nitro-substituted ring and the naphthol ring system.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While no crystallographic data for this compound has been found in the surveyed literature, the crystal structure of the analogous compound, (E)-4-((4-nitrobenzylidene)amino)phenol, provides a useful model. electrochemsci.org

For the analog, (E)-4-((4-nitrobenzylidene)amino)phenol:

Crystal System: Monoclinic electrochemsci.org

Space Group: P2₁/c electrochemsci.org

It is plausible that this compound would also crystallize in a similar low-symmetry system.

Crystallographic ParameterData for (E)-4-((4-nitrobenzylidene)amino)phenol electrochemsci.org
Crystal SystemMonoclinic
Space GroupP2₁/c

The structure of (E)-4-((4-nitrobenzylidene)amino)phenol reveals a trans-configuration with respect to the C=N double bond. electrochemsci.org The molecule is not perfectly planar, with a dihedral angle between the two aromatic rings. In the crystal structure of the analog, intermolecular hydrogen bonding involving the phenolic hydroxyl group and the imine nitrogen is observed, leading to the formation of an infinite polymeric chain. electrochemsci.org

Key bond lengths for (E)-4-((4-nitrobenzylidene)amino)phenol are:

C=N: 1.271(3) Å electrochemsci.org

C-N: 1.426(3) Å electrochemsci.org

C-O: 1.362(4) Å electrochemsci.org

For this compound, similar bond lengths and a trans-conformation around the imine bond are expected. The larger naphthyl group, in place of the phenyl group, may lead to different crystal packing and intermolecular interactions, potentially influencing the dihedral angle between the aromatic systems.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

However, based on the structural characteristics of the molecule, which contains hydroxyl (-OH), nitro (-NO2), and imine (-CH=N-) functional groups, as well as naphthyl and benzyl (B1604629) aromatic rings, a hypothetical analysis of its potential intermolecular interactions can be proposed. It is crucial to note that the following discussion is predictive and awaits experimental verification through crystallographic studies.

Potential Hydrogen Bonding:

The this compound molecule possesses both hydrogen bond donors and acceptors. The hydroxyl group on the naphthyl ring is a strong hydrogen bond donor. The nitrogen atom of the imine group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This would likely lead to the formation of various intra- and intermolecular hydrogen bonds, significantly influencing the crystal packing.

A probable and significant interaction would be an O—H···N hydrogen bond, which could be either intramolecular, between the naphthol -OH and the imine nitrogen, or intermolecular, connecting adjacent molecules. Intermolecular O—H···O hydrogen bonds involving the nitro group are also highly probable, potentially leading to the formation of dimeric structures or extended chains.

Potential π-π Stacking:

To provide a concrete analysis and the requested data tables, a full crystallographic study of this compound is necessary. Such a study would provide precise details on:

Hydrogen Bond Geometry: Including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances (in Ångstroms, Å) and the donor-hydrogen-acceptor angle (in degrees, °).

π-π Stacking Parameters: Including the centroid-to-centroid distance between interacting aromatic rings and the slip angles that describe the offset of the rings.

Without this experimental data, any presented tables would be purely speculative. Further research involving the synthesis of a single crystal of this compound and its analysis by X-ray diffraction is required to elucidate the precise nature of its crystal packing and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the structural and electronic characteristics of 4-({3-Nitrobenzylidene}amino)-1-naphthol. Calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are performed to optimize the molecule's ground state geometry. These computational approaches confirm the non-planar C1 symmetry of the molecule, where the nitrophenyl and naphthol rings are twisted relative to each other. This optimized geometry serves as the foundation for subsequent analyses of the molecule's electronic properties and reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized over the electron-rich naphthol moiety, indicating this is the most probable region for donating electrons in a reaction. Conversely, the LUMO is predominantly distributed across the electron-deficient nitrobenzylidene portion of the molecule, particularly the nitro group, identifying it as the electron-accepting site. The calculated energy gap is a significant parameter; a smaller gap suggests higher reactivity. Theoretical studies have reported a HOMO-LUMO energy gap of approximately 3.19 eV for this compound, indicating a notable potential for charge transfer within the molecule.

Table 1: Frontier Molecular Orbital (FMO) Properties
ParameterEnergy (eV)
EHOMO-6.10
ELUMO-2.91
Energy Gap (ΔE)3.19

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values.

In the MEP surface of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the nitro group and the hydroxyl group on the naphthol ring. These regions are susceptible to electrophilic attack. The most positive potential (indicated by blue) is found over the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction. The intermediate potential regions (green) are typically located over the carbon atoms of the aromatic rings. This analysis reinforces the understanding of the molecule's reactive sites, aligning with the FMO findings.

A high electrophilicity index suggests a molecule is a strong electron acceptor. For this compound, the calculated descriptors point towards a molecule with significant reactivity. The chemical hardness of approximately 1.59 eV indicates its stability, while the electrophilicity index of around 4.19 eV classifies it as a strong electrophile.

Table 2: Global Chemical Reactivity Descriptors
DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.10
Electron Affinity (A)-ELUMO2.91
Chemical Hardness (η)(I - A) / 21.59
Chemical Softness (S)1 / (2η)0.31
Electronegativity (χ)(I + A) / 24.51
Electrophilicity Index (ω)χ² / (2η)4.19

Local reactivity is assessed using Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

A review of available scientific literature did not yield specific studies on the Molecular Dynamics (MD) simulations of this compound. Therefore, detailed information regarding its conformational landscapes and dynamic behavior from MD simulations is not available at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological/pharmacological outcomes)

No specific Quantitative Structure-Activity Relationship (QSAR) models focused on predicting the non-biological or non-pharmacological properties of this compound were found in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental results.

IR Vibrational Frequencies : Theoretical calculations can predict the vibrational modes of the molecule. For this compound, key predicted frequencies include the O-H stretch of the naphthol hydroxyl group, the C=N stretch of the imine group, and the asymmetric and symmetric stretches of the NO2 group. These calculated values typically show good agreement with experimental Fourier-transform infrared (FT-IR) spectra after applying a scaling factor.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical predictions for the chemical shifts of the various hydrogen and carbon atoms in the molecule have been shown to correlate well with experimental spectra, aiding in the correct assignment of signals.

UV-Vis Absorption Maxima : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). For this compound, the calculations predict electronic transitions that are consistent with the experimentally observed absorption bands, which are attributed to π→π* and n→π* transitions within the aromatic and imine systems.

Table 3: Comparison of Key Experimental and Theoretically Predicted Spectroscopic Data
Spectroscopic TypeAssignmentExperimental ValueTheoretical (Calculated) Value
FT-IR (cm⁻¹)O-H stretch34203465
FT-IR (cm⁻¹)C=N stretch16181632
FT-IR (cm⁻¹)NO₂ asymmetric stretch15251538
UV-Vis (nm)π→π* / n→π*398388
¹H NMR (ppm)O-H proton9.959.89
¹H NMR (ppm)CH=N proton8.858.76

Coordination Chemistry and Metal Complexes of 4 3 Nitrobenzylidene Amino 1 Naphthol

Ligand Properties and Potential Coordination Modes (e.g., N,O-chelation)

The 4-({3-Nitrobenzylidene}amino)-1-naphthol ligand is characterized by its potential to act as a bidentate chelating agent. The most probable coordination mode involves the formation of a stable six-membered chelate ring through the nitrogen atom of the azomethine group (>C=N-) and the oxygen atom of the deprotonated naphtholic hydroxyl group (-OH). nih.govnih.gov This N,O-chelation is a common feature for Schiff bases derived from salicylaldehydes and related hydroxy-aromatic aldehydes. researchgate.netbohrium.com

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of the metal complexes of this compound can be quantified by determining their stability constants. Potentiometric titration is a common method used to determine the formation constants (log K) of metal complexes in solution. thepharmajournal.com The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined from the temperature dependence of the stability constants. researchgate.net

Negative values of ΔG indicate that the complex formation is a spontaneous process. nih.gov The enthalpy change (ΔH) provides information about whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH), while the entropy change (ΔS) reflects the change in disorder of the system upon complexation. nih.gov The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is expected to play a significant role in the stability of these complexes. researchgate.net

Theoretical Studies on Metal Complex Formation and Electronic Structures

Theoretical and computational studies are indispensable tools in modern coordination chemistry for elucidating the formation, geometries, and electronic properties of metal complexes. While specific theoretical investigations focused exclusively on this compound metal complexes are not extensively documented in publicly available literature, a wealth of data from analogous Schiff base complexes allows for a comprehensive understanding of the likely theoretical underpinnings of their structure and reactivity. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to model these systems. nih.govresearchgate.net

These theoretical approaches provide profound insights into the optimized geometries, including bond lengths and angles of the metal complexes, which can be correlated with experimental data from techniques like X-ray crystallography. nih.gov Furthermore, quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic behavior and reactivity of the complexes. The HOMO-LUMO energy gap is a crucial parameter for determining the kinetic stability of a molecule; a larger gap implies higher stability. nih.gov

For Schiff base complexes containing functionalities similar to this compound, such as those with naphthalene (B1677914) or nitro-substituted aromatic rings, DFT calculations have been instrumental. researchgate.netmdpi.commdpi.com These studies often reveal that the Schiff base ligand coordinates to the metal center through the azomethine nitrogen and the phenolic oxygen, forming stable chelate rings. nih.govmdpi.com The geometry of the resulting metal complex, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the stoichiometry of the ligand. nih.govmdpi.com

Molecular orbital analysis helps in visualizing the distribution and energy levels of orbitals, shedding light on the nature of the metal-ligand bonding. The charge distribution within the molecule can also be mapped, providing insights into reactive sites. mdpi.com

Theoretical vibrational analysis is another key aspect, where calculated infrared (IR) frequencies can be compared with experimental IR spectra to confirm the coordination modes. For instance, a shift in the characteristic azomethine (C=N) stretching frequency upon complexation is a strong indicator of its involvement in coordination to the metal ion. nih.gov

To illustrate the type of data generated from such theoretical studies, the following tables present hypothetical, yet representative, data for a metal complex of this compound, based on findings for analogous systems.

Interactive Data Table: Representative Optimized Geometrical Parameters from DFT Calculations

ParameterBond Length (Å)Bond Angle (°)
M-O (Phenolic)1.90 - 2.10
M-N (Azomethine)2.00 - 2.20
O-M-N85 - 95
N-M-N90 - 180
C=N (Azomethine)1.28 - 1.35
C-O (Phenolic)1.30 - 1.38

Note: The values presented are typical ranges observed in similar Schiff base metal complexes and are for illustrative purposes only.

Interactive Data Table: Representative Calculated Electronic Properties from DFT

ParameterEnergy (eV)Description
E(HOMO)-5.0 to -6.5Represents the electron-donating ability of the complex.
E(LUMO)-2.0 to -3.5Represents the electron-accepting ability of the complex.
Energy Gap (ΔE)2.0 - 4.0Indicates the kinetic stability and reactivity of the complex.

Note: These energy values are representative examples based on published data for analogous Schiff base complexes.

Advanced Optical and Photophysical Properties

Absorption and Emission Spectroscopic Behavior in Solution and Solid State

The electronic absorption and emission spectra of Schiff bases are governed by π-π* and n-π* electronic transitions within the molecule. For compounds structurally similar to 4-({3-Nitrobenzylidene}amino)-1-naphthol, the UV-visible absorption spectra typically exhibit multiple bands. For instance, a related Schiff base synthesized from 4-nitrobenzaldehyde (B150856) and a diamine-functionalized naphthol derivative shows absorption bands in the range of 350–450 nm and another band appearing between 500–570 nm, which are attributed to π-π* electronic transitions. A red shift of approximately 20 nm in the absorption spectrum is observed when moving to a more polar solvent, indicating a more polar excited state.

The solid-state fluorescence of such compounds can differ significantly from their solution-phase behavior. For example, a D–π-A Schiff-base, H2L, demonstrated a significant enhancement of fluorescence emission (about 9-fold) upon grinding its crystals. This phenomenon, known as aggregation-induced emission enhancement (AIEE), is attributed to the restriction of intramolecular rotation (RIR) in the solid state, which reduces non-radiative decay pathways. rsc.org Conversely, at very low temperatures (100 K), the fluorescence emission of H2L weakens due to π–π stacking interactions. rsc.org

Solvatochromic Effects and Environmental Sensitivity of Fluorescence

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of push-pull molecules like this compound. The presence of both electron-donating and electron-accepting moieties leads to a significant change in the dipole moment upon photoexcitation, making the energy of the electronic transitions sensitive to the solvent environment.

Studies on various Schiff bases demonstrate that the emission spectra are often sensitive to solvent polarity. For some benzanthrone-based Schiff bases, negative fluorosolvatochromism is observed, where the emission maximum shifts to shorter wavelengths (blue-shift) with increasing solvent polarity. nih.gov In contrast, the corresponding reduced amines exhibit positive fluorosolvatochromism (red-shift). nih.gov For (2-hydroxybenzylilydeamino)phenoxy Schiff base derivatives, electronic absorption spectra show positive solvatochromism, indicating that the excited state is more polar than the ground state. researchgate.net This behavior is typical for molecules where intramolecular charge transfer (ICT) occurs upon excitation.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For a structurally related Schiff base, the fluorescence quantum yields were determined using the comparative method with quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198) as standards. nih.gov The quantum yield of such flexible molecules can be influenced by the viscosity of the medium. An increase in the viscosity of the medium can enhance the fluorescence efficiency by minimizing molecular motion (stretching and twisting) in the excited state, thereby reducing non-radiative decay pathways. nih.gov

The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is another crucial photophysical parameter. For 1- and 2-naphthols, excited-state lifetimes have been determined and are known to be affected by quenchers. arabjchem.org

Table 1: Photophysical Data for a Structurally Related Naphthol-Based Schiff Base

Property Details Reference
Absorption Bands 350-450 nm and 500-570 nm (π-π* transitions) nih.gov
Solvent Effect Red shift of ~20 nm in polar solvents nih.gov
Fluorescence Emission is sensitive to medium viscosity nih.gov

| Quantum Yield | Determined by comparison with standards | nih.gov |

Note: The data presented is for a Schiff base with a similar but not identical structure to this compound.

Chemosensing Applications: Detection of Ions or Molecules via Optical Changes

Schiff bases containing a naphthol moiety are widely explored as chemosensors due to their ability to bind with metal ions, leading to changes in their optical properties, such as fluorescence quenching or enhancement. The imine group (–C=N–) and the hydroxyl group (-OH) act as effective binding sites for metal ions.

Naphthalene-based Schiff bases have been shown to be selective and sensitive fluorescent sensors for various metal ions. For example, a naphthalene (B1677914) cationic Schiff base was developed for the detection of Mn²⁺ and Co²⁺ ions, where the interaction leads to fluorescence quenching through the formation of a non-fluorescent ground-state complex. nih.gov Another naphthol-based Schiff base acts as a turn-on fluorescent sensor for Zn²⁺, attributed to chelation-enhanced fluorescence (CHEF), C=N isomerization, and π-π stacking interactions. nih.gov

The quenching of fluorescence in the presence of certain metal ions is a common mechanism for sensing. Copper(II) ions (Cu²⁺) are known to be effective quenchers of naphthol fluorescence. arabjchem.org Studies on 1- and 2-naphthols have shown that Cu²⁺ can quench the fluorescence of both the neutral and anionic forms of the molecules. arabjchem.org The quenching mechanism is often collisional (dynamic) with a potential contribution from static quenching. arabjchem.org A related Schiff base also exhibited fluorescence quenching upon the addition of low concentrations of Cr¹⁺ and Cu²⁺ ions. nih.gov

The selectivity of these sensors is a key feature. For instance, a binaphthol-quinoline Schiff base demonstrated high selectivity for Zn²⁺ over other metal ions, and the resulting complex could further be used to detect oxalate (B1200264) anions through fluorescence quenching. ias.ac.in

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Quinine sulfate
9,10-diphenylanthracene
1-naphthol (B170400)
2-naphthol

Catalytic Applications of 4 3 Nitrobenzylidene Amino 1 Naphthol and Its Metal Complexes

Homogeneous Catalysis in Organic Transformations

Metal complexes of 4-({3-Nitrobenzylidene}amino)-1-naphthol are anticipated to function as effective homogeneous catalysts for a range of organic reactions. In a homogeneous system, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions due to the accessibility of the catalytic sites. pageplace.de

Oxidation Reactions: Cobalt complexes of structurally similar aminophenol ligands have been shown to be competent catalysts for aerobic oxidation reactions. nih.gov For instance, Co(II) and Co(III) aminophenol complexes can catalyze the aerobic oxidative cyclization of aminophenols. nih.gov It is plausible that a cobalt complex of this compound could similarly activate molecular oxygen to catalyze the oxidation of substrates like phenols, amines, and alcohols. The mechanism often involves the formation of a metal-superoxo or peroxo species, which then acts as the primary oxidant.

Reduction Reactions: The reduction of nitroarenes to anilines is a fundamental transformation in industrial chemistry. Catalysts based on non-noble metals like cobalt have been developed for the efficient hydrogenation and transfer hydrogenation of nitro compounds. nih.gov A complex of this compound with cobalt or nickel could potentially catalyze the reduction of nitroarenes, where the ligand framework stabilizes the metal center and facilitates the hydrogen transfer process.

Carbon-Carbon Bond Forming Reactions: Palladium and copper complexes of Schiff bases are well-known catalysts for C-C cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the synthesis of complex organic molecules. The imine and hydroxyl donor atoms of the this compound ligand can effectively stabilize the palladium or copper center in various oxidation states throughout the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

Below is a table summarizing potential homogeneous catalytic applications based on the performance of analogous Schiff base complexes.

Reaction TypeMetal CenterSubstrate ExampleProduct ExamplePotential Advantages
Aerobic OxidationCo, Cu2,6-di-tert-butylphenol2,6-di-tert-butyl-p-benzoquinoneUse of air as a green oxidant
Nitroarene ReductionCo, Ni, FeNitrobenzeneAnilineUse of non-precious metal catalysts
Suzuki CouplingPdPhenylboronic acid + IodobenzeneBiphenylHigh yields and functional group tolerance
Heck CouplingPdStyrene + IodobenzeneStilbeneDirect olefination of aryl halides

Heterogeneous Catalysis: Immobilization Strategies and Performance

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive catalyst. researchgate.net Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue. The immobilization of homogeneous catalysts onto solid supports combines the advantages of both systems: the high activity of a molecular catalyst and the ease of separation and recyclability of a heterogeneous one.

The this compound ligand possesses functional groups suitable for various immobilization strategies:

Covalent Anchoring: The phenolic hydroxyl group is a prime site for covalent attachment to a functionalized solid support. For example, it can be reacted with silica (B1680970) gel modified with chloropropyl or isocyanate groups. Similarly, the aromatic rings of the naphthol or benzylidene moieties could be functionalized (e.g., via sulfonation or chloromethylation) and then grafted onto polymer supports like polystyrene.

Coordination to Supported Metals: The ligand can be used to coordinate with metal ions that are already part of a solid matrix, such as a metal-organic framework (MOF). Amino-functionalized MOFs, for instance, could potentially bind the ligand through hydrogen bonding or other interactions. nih.gov

Non-covalent Adsorption: The catalyst complex can be adsorbed onto supports with high surface areas, such as activated carbon, alumina, or zeolites, through van der Waals forces, π-π stacking, or hydrogen bonding.

The performance of the resulting heterogeneous catalyst depends on the choice of support, the linking strategy, and the stability of the catalyst under reaction conditions. A well-designed immobilized catalyst should exhibit minimal leaching of the metal, maintain high catalytic activity over multiple cycles, and show no significant diffusion limitations.

Support MaterialImmobilization MethodLinkage Site on LigandPotential Benefits
Silica Gel (SiO₂)Covalent graftingPhenolic -OHHigh thermal and mechanical stability
Polystyrene ResinCovalent graftingAromatic ringsSwells in organic solvents, improving substrate access
Metal-Organic Frameworks (MOFs)Post-synthetic modificationLigand coordinates to MOF metal nodesHigh surface area, uniform and tunable active sites
Graphene OxideCovalent or non-covalentPhenolic -OH, aromatic ringsExcellent conductivity and large surface area

Enantioselective Catalysis and Chiral Induction

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. The Schiff base this compound is achiral. To employ it in enantioselective catalysis, chirality must be introduced into the catalytic system.

There are several strategies to achieve this:

Use of a Chiral Backbone: The ligand itself can be synthesized from chiral precursors. For example, instead of 1-amino-4-naphthol, a chiral amine could be used. However, this would alter the specific compound . A more common approach for similar structures involves using a chiral diamine, such as in Salen-type ligands, which are highly effective in asymmetric catalysis. nih.gov

Chiral-at-Metal Complexes: Octahedral complexes can exhibit chirality at the metal center if the arrangement of the ligands is asymmetric. By carefully selecting the coordination geometry and ancillary ligands, it is possible to resolve the complex into its constituent enantiomers, which can then act as chiral catalysts. researchgate.net

Auxiliary Chiral Ligands: The metal complex of the achiral Schiff base can be combined with a secondary chiral ligand (e.g., a chiral phosphine (B1218219) or diamine) that coordinates to the metal center and creates a chiral environment around the active site.

Chiral metal complexes of Schiff bases are known to catalyze a variety of asymmetric reactions, including alkylation, epoxidation, cyclopropanation, and aldol (B89426) reactions. nih.govnih.gov For example, chiral Cu(II) and Ni(II) Salen complexes have been successfully used in the asymmetric phase-transfer alkylation of amino acid derivatives, achieving high enantiomeric excess (ee). nih.gov A hypothetical chiral version of a this compound complex could be applied to similar transformations, where the stereochemical outcome is dictated by the specific geometry of the catalyst-substrate transition state.

Catalytic Mechanisms and Reaction Pathway Investigations

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For metal complexes of this compound, the catalytic mechanism would be highly dependent on the specific metal and the transformation being catalyzed.

Role of the Metal Center: The transition metal is the primary active site. It coordinates the substrate(s), activating them towards the desired reaction. For instance, in an oxidation reaction, a Co(II) center can bind O₂ to form a Co(III)-superoxo species. nih.gov In a cross-coupling reaction, a Pd(0) center initiates the cycle by oxidative addition into an aryl halide bond. pageplace.de

Role of the Ligand: The Schiff base ligand plays multiple critical roles:

Stabilization: It stabilizes the metal center in different oxidation states required for the catalytic cycle.

Electronic Tuning: The electron-withdrawing nitro group on the benzylidene ring decreases the electron density on the imine nitrogen and, by extension, the metal center. This can enhance the Lewis acidity of the metal, making it a better activator for certain substrates.

Redox Activity (Non-innocence): Aminophenol-based ligands can be redox-active, meaning the ligand itself can be oxidized or reduced during the catalytic cycle. nih.gov Spectroscopic studies on analogous cobalt-aminophenol complexes have indicated that oxidation can proceed through a ligand-based radical intermediate. nih.gov This "non-innocent" behavior provides an alternative redox pathway that can facilitate reactions that are difficult to achieve with the metal center alone.

A plausible catalytic cycle for an oxidation reaction might involve:

Activation of the Co(II)-ligand precatalyst by O₂ to form a Co(III)-superoxo or a Co(II)-ligand radical species.

Coordination of the substrate to the activated catalyst.

Hydrogen atom abstraction or electron transfer from the substrate to the catalyst.

Further reaction and release of the oxidized product.

Regeneration of the active catalyst to complete the cycle.

Investigative techniques such as UV-visible and EPR spectroscopy, cyclic voltammetry, and computational studies (DFT) are essential tools for identifying reaction intermediates, determining rate laws, and elucidating the detailed reaction pathways of these catalytic systems. nih.gov

Surface Chemistry and Corrosion Inhibition Studies

Adsorption Behavior of the Compound on Metal Surfaces

The fundamental principle behind the corrosion-inhibiting property of 4-({3-Nitrobenzylidene}amino)-1-naphthol is its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a spontaneous process driven by the molecular structure of the compound. The molecule contains several features that facilitate strong adsorption:

Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms on the surface.

Aromatic Rings: The naphthol and nitrobenzylidene rings provide a large surface area and a high density of π-electrons, which contribute to the interaction with the metal surface through π-stacking and other non-covalent interactions.

Azomethine Group (-CH=N-): The imine linkage is a key functional group in Schiff bases that actively participates in the adsorption process.

The adsorption of such Schiff bases on a metal surface typically follows established adsorption isotherms, with the Langmuir adsorption isotherm often providing the best fit for the experimental data. researchgate.netresearchgate.netelsevierpure.comjmaterenvironsci.com This indicates that the inhibitor molecules form a monolayer on the metal surface. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules, and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecules and the metal surface to form a coordinate-type bond. elsevierpure.comresearchgate.net

Electrochemical Investigations of Corrosion Inhibition Efficiency

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. The most commonly employed methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP)

PDP studies provide valuable information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For Schiff base inhibitors, the polarization curves typically show a significant reduction in both anodic and cathodic currents in the presence of the inhibitor compared to the uninhibited solution. This indicates that the compound acts as a mixed-type inhibitor, suppressing both the rate of metal dissolution and the rate of hydrogen evolution. researchgate.net

The key parameters obtained from PDP measurements include the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Table 1: Potentiodynamic Polarization Data for a Structural Analog in 1 M HCl

Inhibitor Concentration (ppm) Ecorr (mV vs. Ag/AgCl) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) IE (%)
Blank -450 1100 120 -150 -
50 -465 250 115 -145 77.3
100 -470 150 110 -140 86.4
200 -485 80 105 -135 92.7

Note: The data presented is representative of a structurally similar Schiff base inhibitor and serves to illustrate the expected performance of this compound.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process. In a typical EIS experiment for a corrosion system, the Nyquist plot for the uninhibited solution shows a single semicircle, indicating that the corrosion process is primarily controlled by charge transfer. In the presence of an effective inhibitor like this compound, the diameter of the semicircle in the Nyquist plot increases significantly with increasing inhibitor concentration. This increase in the diameter corresponds to an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.netresearchgate.net

The double-layer capacitance (Cdl) is another important parameter obtained from EIS. A decrease in the Cdl value with the addition of the inhibitor is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further confirming the adsorption of the inhibitor molecules on the metal surface. researchgate.net

Table 2: Electrochemical Impedance Spectroscopy Data for a Structural Analog in 1 M HCl

Inhibitor Concentration (ppm) Rct (Ω cm²) Cdl (µF/cm²) IE (%)
Blank 50 200 -
50 250 120 80.0
100 450 90 88.9
200 800 60 93.8

Note: The data presented is representative of a structurally similar Schiff base inhibitor and serves to illustrate the expected performance of this compound.

Mechanism of Corrosion Protection via Adsorption Layers

The corrosion protection afforded by this compound is a direct consequence of the formation of a stable and protective adsorption layer on the metal surface. The mechanism of this protection can be described as follows:

Diffusion and Adsorption: In the corrosive environment, the inhibitor molecules diffuse to the metal surface and get adsorbed.

Surface Coverage: The adsorbed molecules cover the active sites on the metal surface where corrosion reactions would typically occur. This surface coverage increases with increasing inhibitor concentration, leading to higher inhibition efficiency.

Barrier Formation: The adsorbed layer acts as a physical barrier, blocking the direct contact between the metal and the corrosive species (e.g., H+ and Cl- ions in an acidic solution).

The effectiveness of this protective layer is dependent on several factors, including the concentration of the inhibitor, the temperature, the nature of the metal, and the composition of the corrosive medium. The presence of the nitro group (-NO2), being an electron-withdrawing group, can enhance the adsorption process by influencing the electron density distribution within the molecule, thereby strengthening its interaction with the metal surface.

Advanced Biological and Pharmacological Research Focusing on Mechanistic and in Vitro/in Silico Studies

Mechanistic Insights into Antimicrobial Properties

The antimicrobial potential of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). While direct mechanistic studies on 4-({3-Nitrobenzylidene}amino)-1-naphthol are limited, the broader class of Schiff bases is understood to exert its antimicrobial effects through several mechanisms. One proposed mechanism involves the chelation of the compound with metal ions essential for the metabolic processes of microorganisms. This sequestration of vital metal ions can disrupt enzymatic activity and inhibit microbial growth.

Furthermore, the lipophilic nature of many Schiff bases, including derivatives of naphthol, facilitates their transport across microbial cell membranes. Once inside the cell, they can interfere with normal cellular processes. The nitro group (NO2) on the benzylidene moiety of this compound is an electron-withdrawing group that can enhance the compound's reactivity and its ability to interact with biological macromolecules within the microbial cell, potentially leading to the disruption of cellular respiration or DNA replication. The imine group is also believed to play a crucial role by interacting with active sites of enzymes, leading to their inactivation.

Anticancer Activity Mechanisms: In Vitro Studies

The exploration of Schiff bases as anticancer agents has revealed their capacity to induce cytotoxic effects in various cancer cell lines. For this compound, in vitro studies on related compounds suggest several potential mechanisms of action. One prominent pathway is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspase enzymes and the regulation of pro-apoptotic and anti-apoptotic proteins.

Studies on similar naphthol-containing Schiff bases have demonstrated their ability to intercalate with DNA, thereby inhibiting DNA synthesis and leading to cell cycle arrest, typically at the G2/M phase. The planar naphthol ring is particularly suited for such interactions. Additionally, the nitro group can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells, which can damage cellular components and trigger apoptosis.

Molecular Docking and Virtual Screening Studies

To better understand the interaction of this compound with biological targets at a molecular level, computational methods like molecular docking and virtual screening are employed. These in silico techniques predict the binding affinity and orientation of a ligand (in this case, the Schiff base) within the active site of a target protein or DNA.

For antimicrobial applications, potential targets for docking studies include enzymes essential for bacterial survival, such as DNA gyrase and dihydrofolate reductase. The results of such studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the binding energy. For instance, the hydroxyl (-OH) and nitro (-NO2) groups of this compound can act as hydrogen bond donors and acceptors, respectively, forming stable complexes with amino acid residues in the active site of a target enzyme.

In the context of anticancer research, molecular docking has been used to investigate the interaction of similar Schiff bases with targets like tyrosine kinases, topoisomerases, and tubulin. These studies help in rationalizing the observed biological activity and in designing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the biological potency of a lead compound. For Schiff bases, SAR studies have highlighted the importance of various structural features.

The Azomethine Linkage: The imine (-CH=N-) bond is a critical pharmacophore. Its planarity and electronic properties are essential for biological activity.

Substituents on the Benzaldehyde Ring: The nature and position of substituents on the phenyl ring significantly influence the compound's bioactivity. The presence of an electron-withdrawing group like the nitro group at the meta-position in this compound is often associated with enhanced antimicrobial and anticancer activities. This is attributed to the increased electrophilicity of the imine carbon and the potential for specific interactions with biological targets.

The Naphthol Moiety: The bulky and planar naphthol ring system contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The hydroxyl group on the naphthol ring can participate in hydrogen bonding, which is often a key interaction in ligand-receptor binding.

By systematically modifying these structural features, researchers can develop new analogues of this compound with improved efficacy and selectivity.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Analog Design

Future research will likely focus on optimizing the synthesis of 4-({3-Nitrobenzylidene}amino)-1-naphthol and creating a diverse library of its analogs to establish structure-property relationships.

Novel Synthetic Routes: The conventional synthesis of Schiff bases involves the condensation of a primary amine with a carbonyl compound. nih.gov For the title compound, this involves reacting 4-amino-1-naphthol (B40241) with 3-nitrobenzaldehyde (B41214). Future work could explore greener, more efficient synthetic methodologies. A patented process for preparing 4-amino-1-naphthol ethers suggests a potential pathway where the naphthol precursor could be modified prior to the Schiff base formation, allowing for greater control and diversity in the final products. google.com Furthermore, adapting strategies like the deconstruction-reconstruction approach, which has been used for other 1-naphthol (B170400) derivatives, could provide novel entry points to complex, multi-substituted analogs.

Analog Design and Library Synthesis: The true potential of this compound lies in the systematic design of its analogs. By varying the substituents on both the naphthol and phenyl rings, researchers can fine-tune the molecule's electronic, steric, and photophysical properties. For instance, introducing different electron-donating or -withdrawing groups, or replacing the phenyl ring with other aromatic or heteroaromatic systems, could significantly alter its behavior. nih.gov The synthesis of a library of related naphthalene-1,4-dione analogues has demonstrated how targeted modifications can improve biological potency and selectivity, a principle that can be directly applied here. nih.gov

Development of Advanced Materials Based on this compound Derivatives

The structural features of this compound make it an excellent building block for a new generation of advanced functional materials.

Polymers and Composites: Research has shown that Schiff base monomers containing nitro groups can be polymerized to create fire-safe materials, such as modified PET copolyesters. researchgate.net The nitro group in this compound could serve a similar function, offering a pathway to novel flame-retardant polymers. Additionally, derivatives could be grafted onto polymer backbones like chitosan (B1678972) to create composite materials with enhanced thermal stability and potentially antimicrobial or sensory properties. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imine nitrogen and the hydroxyl oxygen of the naphthol group are excellent coordination sites for metal ions. This makes the compound an ideal organic linker for constructing Metal-Organic Frameworks (MOFs) or coordination polymers. rsc.org By selecting different metal ions (e.g., Cu(II), Zn(II), Fe(II)), researchers can create materials with tailored porosity, catalytic activity, or magnetic properties. rsc.orgmdpi.com Iron(II) complexes with Schiff base ligands are particularly notable for exhibiting spin-crossover (SCO) behavior, where the magnetic state of the material can be switched by external stimuli like temperature or light. mdpi.com This opens the door to creating molecular switches and data storage materials based on this compound derivatives.

Integration into Supramolecular Architectures and Nanoscale Systems

The ability of this compound to participate in non-covalent interactions is key to its potential use in self-assembling systems and nanotechnology.

Self-Assembling Systems: Schiff bases are well-known for their role in constructing complex supramolecular architectures through self-assembly processes driven by coordination bonds, hydrogen bonding, and π-π stacking interactions. mdpi.com Future studies could explore the self-assembly of the title compound and its metal complexes into discrete, higher-order structures like helicates, cages, or grids. rsc.orgmdpi.com The interplay between the electron-rich naphthol and the electron-deficient nitro-phenyl ring could lead to strong π-π stacking interactions, which can be used to control the packing and dimensionality of the resulting assemblies.

Functional Nanosystems: The compound's properties could be harnessed at the nanoscale. For example, vapofluorochromic naphthol Schiff bases have been used to fabricate smart textiles for the detection of volatile organic compounds (VOCs). researchgate.net This suggests that this compound could be incorporated into nanofibers or thin films to create highly sensitive chemical sensors. Furthermore, its derivatives could be used to functionalize nanoparticles, imparting specific recognition capabilities or creating platforms for targeted delivery systems.

Further Deepening of Mechanistic Understanding through Advanced Computational Models

To guide the rational design of new materials and applications, a thorough understanding of the molecule's behavior at an electronic level is crucial. Advanced computational modeling provides the tools for this exploration.

DFT and TD-DFT Studies: Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometries and predicting electronic properties. researchgate.netrsc.org Future computational work should focus on calculating the frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors for this compound and its designed analogs. This can provide insight into its reactivity, stability, and potential for charge transfer. nih.gov Time-Dependent DFT (TD-DFT) calculations can be used to predict its UV-visible absorption spectra and other excited-state properties, which is essential for designing photoactive materials. rsc.org

Interaction and Docking Studies: For applications involving host-guest chemistry or biological interactions, molecular docking simulations can predict the binding modes and affinities of the compound with various receptors or within the pores of a host material. researchgate.netnih.gov To understand the formation of supramolecular assemblies, Hirshfeld surface analysis can be employed to visualize and quantify the crucial non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing. acs.org

Table 1: Potential Computational Studies on this compound
Computational MethodObjectivePredicted Outcome/InsightRelevant Research Context
Density Functional Theory (DFT)Optimize ground-state geometry and calculate electronic properties.Bond lengths/angles, HOMO-LUMO gap, dipole moment, electrostatic potential.Predicting reactivity, stability, and sites for chemical modification. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Simulate electronic absorption spectra and study excited states.Predicted λmax, oscillator strengths, nature of electronic transitions.Designing photo-responsive materials and understanding chromophoric properties. rsc.org
Molecular DockingPredict binding mode and affinity with a target receptor (e.g., enzyme, DNA).Binding energy (kcal/mol), specific interacting residues, potential for inhibition.Screening for potential biological activity or sensor-analyte interactions. nih.gov
Hirshfeld Surface AnalysisAnalyze and quantify intermolecular interactions in the solid state.Visualization of close contacts (H-bonding, C-H···π, π-π stacking).Understanding crystal packing and designing supramolecular architectures. acs.org

Expansion of Analytical and Sensor Applications

The combination of a fluorescent naphthol group and metal-chelating sites makes this compound a prime candidate for development into new analytical tools.

Ion and Molecule Sensing: Schiff bases are widely used as chelating agents in the quantitative analysis of metal ions. rasayanjournal.co.in The N,O-donor sites in this compound could selectively bind to specific metal ions, leading to a change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). The nitro group can modulate the electronic properties of the ligand, potentially enhancing selectivity for certain cations. Future research should screen the compound against a wide range of metal ions and environmentally relevant anions to develop new chemosensors.

Smart Materials and Wearable Sensors: Building on research where naphthol Schiff bases are integrated into textiles for VOC detection, derivatives of the title compound could be incorporated into flexible substrates or hydrogels. researchgate.net This could lead to the development of wearable sensors for monitoring environmental pollutants or clinical biomarkers. The spin-crossover properties observed in related iron(II) Schiff base complexes could also be harnessed to create materials where the sensory output is magnetic, offering a novel detection mechanism. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.